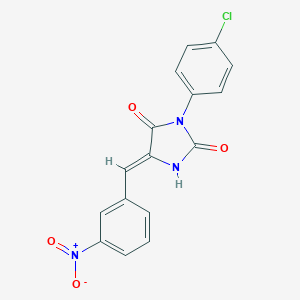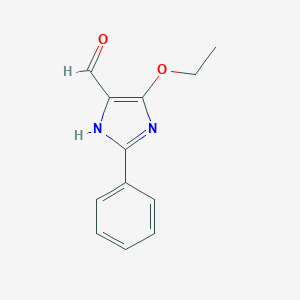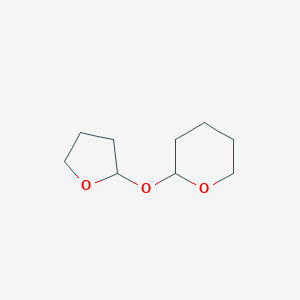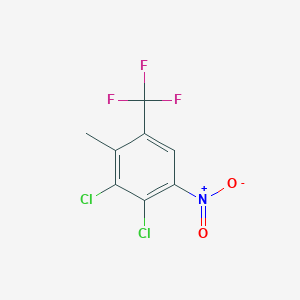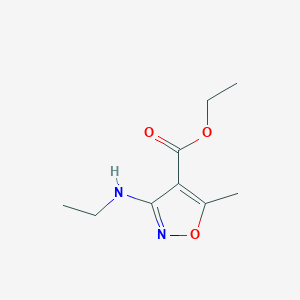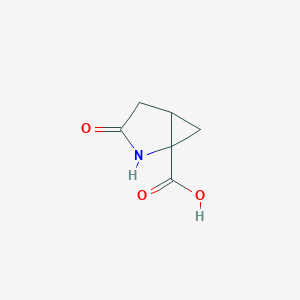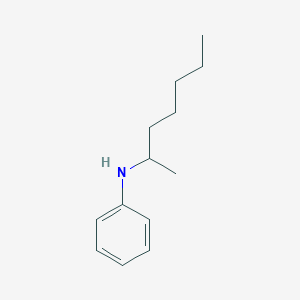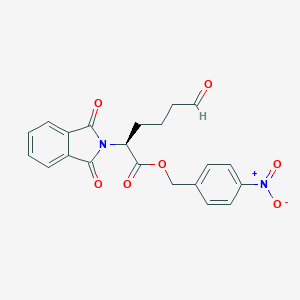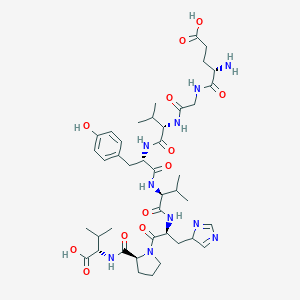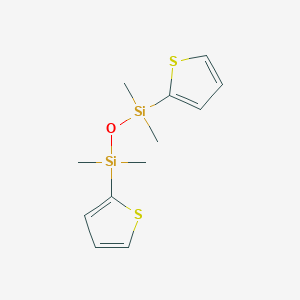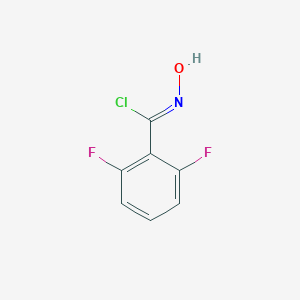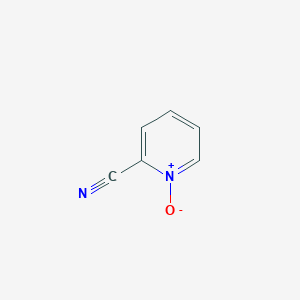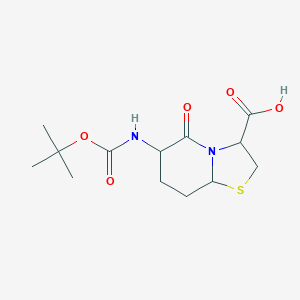
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid, also known as OTBN, is a synthetic compound that has been extensively studied in scientific research due to its unique chemical properties. OTBN is a bicyclic beta-lactam antibiotic that belongs to the family of thienamycin antibiotics. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It works by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventually cell lysis.
Biochemische Und Physiologische Effekte
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new antibiotics. It has been shown to have minimal effects on mammalian cells, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in lab experiments is its potent antibacterial activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying bacterial cell wall synthesis and the development of new antibiotics. However, one limitation of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. Researchers are also interested in studying the mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in more detail, as well as its potential use in combination therapy with other antibiotics. Additionally, there is interest in exploring the use of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in the treatment of biofilm-related infections, as well as its potential use in veterinary medicine.
Synthesemethoden
The synthesis of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves a multi-step process that starts with the reaction of tert-butyl carbamate with 2-mercaptoacetic acid to form the thiol ester intermediate. This intermediate is then reacted with 7-aminocephalosporanic acid to form the bicyclic beta-lactam ring. The final step involves the removal of the tert-butyl protecting group to form the final product, 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been extensively studied for its potential use as a broad-spectrum antibiotic. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with traditional antibiotics.
Eigenschaften
CAS-Nummer |
124602-20-6 |
|---|---|
Produktname |
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
Molekularformel |
C13H20N2O5S |
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5S/c1-13(2,3)20-12(19)14-7-4-5-9-15(10(7)16)8(6-21-9)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,19)(H,17,18) |
InChI-Schlüssel |
GSKFHLHROGBPGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
Synonyme |
(3S,6S,9R)-2-oxo-3-t-butyloxycarboxylamino-7-thia-1-aza-bicyclo(4.3.0)nonane-9-carboxylic acid 2-oxo-3-boc-TABNCA 2-oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



